molecular formula C19H22F3N3O B2691611 N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034379-32-1

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2691611
CAS No.: 2034379-32-1
M. Wt: 365.4
InChI Key: LTCDRLMCDUGBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a trifluoromethyl-substituted pyrazole moiety attached to a benzamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of the benzamide moiety: The benzamide backbone can be synthesized by reacting a substituted benzoyl chloride with an amine derivative.

    Cyclopentyl and methyl group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the benzamide moiety or the pyrazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide or pyrazole ring positions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring may interact with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other compounds that have similar structural features:

    N-cyclopentyl-2-methyl-N-(2-(3-chloromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a chloromethyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.

    N-cyclopentyl-2-methyl-N-(2-(3-methyl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the trifluoromethyl group, potentially resulting in different pharmacokinetic properties.

    N-cyclopentyl-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety, which may influence its chemical stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-14-6-2-5-9-16(14)18(26)25(15-7-3-4-8-15)13-12-24-11-10-17(23-24)19(20,21)22/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDRLMCDUGBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.